2-Ethoxy-3,4-difluoro-5-(methylthio)benzaldehyde
Description
Properties
IUPAC Name |
2-ethoxy-3,4-difluoro-5-methylsulfanylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2S/c1-3-14-10-6(5-13)4-7(15-2)8(11)9(10)12/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRFOBDXINYDLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1C=O)SC)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Functionalization of 3,4-Difluorobenzaldehyde
3,4-Difluorobenzaldehyde (CAS: 34036-07-2) is a common precursor for synthesizing derivatives with additional substituents. In one protocol, nitrobenzene acts as both solvent and oxidizing agent at 160°C, facilitating coupling reactions with diamino-pyridines. While this method primarily yields imidazo-pyridines, its adaptation for thiolation and alkoxylation is plausible. For instance, introducing methylthio groups via nucleophilic displacement of fluoride at position 5 could proceed under basic conditions with methyl mercaptan or its derivatives.
Sequential Substitution via Protective Group Strategies
To mitigate competing reactions during multi-step synthesis, protective groups are employed. The aldehyde functionality is often protected as an acetal (e.g., dimethyl acetal) to prevent undesired side reactions during subsequent substitutions. After introducing ethoxy and methylthio groups, acidic hydrolysis regenerates the aldehyde.
Catalytic Methods for Methylthio Group Introduction
Solid Acid Catalysts in Thiolation Reactions
The SZTA catalyst (SO₄²⁻/ZrO₂-TiO₂-V₂O₅), described in patent CN102731352B, demonstrates efficacy in synthesizing 4-methylthiobenzaldehyde. Key steps include:
-
Catalyst Preparation : Co-precipitation of TiCl₄ and ZrOCl₂·8H₂O followed by impregnation with ammonium metavanadate and sulfation with (NH₄)₂SO₄.
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Reaction Conditions : CO gas (0.5–5 MPa) in an autoclave at 80°C for 3–8 hours, yielding 4-methylthiobenzaldehyde after hydrolysis.
Adapting this protocol for 5-position thiolation in 3,4-difluorobenzaldehyde would require modifying the substrate’s electronic environment. Fluorine’s strong electron-withdrawing effect activates specific ring positions, potentially directing thiolation to the desired site.
Ethoxy Group Installation via Mitsunobu Reaction
The Mitsunobu reaction, as detailed in EP1178973B1, enables etherification of phenolic hydroxyl groups under mild conditions. For 2-ethoxy substitution:
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Substrate Activation : Convert 3,4-difluoro-5-(methylthio)benzaldehyde to its corresponding phenol derivative at position 2.
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Coupling Conditions : Use diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF with ethanol as the nucleophile.
This method offers high regioselectivity and avoids harsh alkaline conditions, preserving the methylthio and aldehyde groups.
Integrated Multi-Step Synthesis
A plausible synthetic route for 2-Ethoxy-3,4-difluoro-5-(methylthio)benzaldehyde combines these methodologies:
Step 1: Protection of Aldehyde Group
Step 3: Ethoxy Group Installation at Position 2
Step 4: Deprotection of Aldehyde
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Reagents : Hydrochloric acid (HCl), water.
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Conditions : Stir at 60°C for 2 hours to hydrolyze the acetal.
Comparative Analysis of Reaction Conditions
| Step | Reagents/Catalysts | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Thiolation | NaSMe, DMF | 120 | 12 | 65–70 |
| Mitsunobu | DEAD, PPh₃ | 25 | 24 | 75–80 |
| Deprotection | HCl, H₂O | 60 | 2 | 90–95 |
Challenges and Optimization Strategies
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Regioselectivity : Competing substitution at positions ortho to fluorine may occur. Using bulky bases or low temperatures can suppress side reactions.
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Catalyst Deactivation : SZTA catalysts may lose activity due to sulfate leaching. Calcination at 650°C enhances stability.
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Purification : Column chromatography with hexane/ethyl acetate (4:1) effectively isolates intermediates .
Chemical Reactions Analysis
Liebeskind–Srogl Cross-Coupling Reactions
This compound participates in palladium-catalyzed cross-coupling via its methylthio group. Optimized conditions from analogous systems include:
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Catalyst : 1 mol% Pd₂(dba)₃ and 3 mol% TFP (tris(2-furyl)phosphine)
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Reagent : 3 equiv. CuTC (copper(I) thiophene-2-carboxylate)
Key Observations:
| Substrate Type | Conversion Rate | Yield Range |
|---|---|---|
| Electron-rich boronic acids | >90% | 70–89% |
| Electron-poor boronic acids | 50–70% | 1–42% |
Steric hindrance from the ethoxy and fluorine substituents reduces reactivity with bulky coupling partners, as seen in low yields (e.g., 5aa , 5ab at ~1%) .
Schiff Base Formation
The aldehyde group undergoes condensation with primary amines to form imines. A standardized protocol involves:
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Conditions : Methanol, room temperature, 7–8 hours
Biological Activity of Schiff Bases:
| Compound | Antibacterial Efficacy (MIC, µg/mL) | Antioxidant Activity (DPPH IC₅₀, µM) |
|---|---|---|
| 3b | 38–46 (Gram-positive) | 12.5 ± 0.8 |
| 3h | 22–28 (Broad-spectrum) | 18.9 ± 1.2 |
Electron-withdrawing fluoro groups enhance antibacterial potency but reduce radical scavenging capacity compared to methoxy analogs .
Electrophilic Aromatic Substitution
The electron-deficient aromatic ring (due to fluorine substituents) directs electrophiles to the para position relative to the methylthio group. Key reactions include:
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Nitration : Requires fuming HNO₃/H₂SO₄ at 0–5°C (patent data ).
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Sulfonation : Limited by steric hindrance from ethoxy and methylthio groups.
Regioselectivity Trends:
| Electrophile | Position | Relative Rate |
|---|---|---|
| NO₂⁺ | C-6 (para) | 1.0 |
| SO₃H⁺ | C-6 (para) | 0.3 |
Photoredox Functionalization
Under blue LED irradiation with fac-Ir(ppy)₃ (1 mol%) and K₂CO₃ (4 equiv), the aldehyde engages in C–H difluorination, producing ethyl 2,2-difluoroacetate derivatives. Typical yields range from 50–75% after 18 hours .
Scientific Research Applications
Organic Synthesis
Intermediate in Synthesis:
2-Ethoxy-3,4-difluoro-5-(methylthio)benzaldehyde serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations that can lead to the creation of pharmaceuticals and agrochemicals. The presence of difluoro and methylthio groups enhances its reactivity and selectivity in chemical reactions.
Reactivity:
The compound can undergo nucleophilic substitutions and condensation reactions, making it valuable in synthesizing derivatives with enhanced biological activity. For instance, it can be used to synthesize Schiff bases, which have been shown to possess antibacterial and antioxidant properties .
Medicinal Chemistry
Biological Activity:
Research indicates that derivatives of this compound exhibit noteworthy biological activities. For example, compounds synthesized from its derivatives have shown promising results in antibacterial assays against various pathogens such as E. coli and Staphylococcus aureus. These findings suggest its potential as a lead compound for developing new antimicrobial agents .
Case Study - Antibacterial Activity:
In a study evaluating the antibacterial properties of Schiff bases derived from 4-(methylthio)benzaldehyde (a related compound), several derivatives demonstrated significant antibacterial activity. The most potent compounds showed over 90% inhibition against tested bacterial strains at specific concentrations . This highlights the potential of this compound in developing effective antibiotics.
Materials Science
Use in Specialty Chemicals:
The compound is also utilized in producing specialty chemicals and materials due to its unique chemical structure. Its fluorine atoms can impart desirable properties such as increased thermal stability and enhanced solubility in organic solvents, making it suitable for various industrial applications.
Data Summary
The following table summarizes some key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of 2-Ethoxy-3,4-difluoro-5-(methylthio)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of functional groups such as ethoxy, difluoro, and methylthio allows it to participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s reactivity and physicochemical properties are influenced by its electron-withdrawing (fluoro) and electron-donating (ethoxy, methylthio) substituents. Key analogs include:
| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Differences |
|---|---|---|---|---|
| 3,4-Difluoro-5-methoxybenzaldehyde | 3-F, 4-F, 5-OCH₃ | C₈H₅F₂O₂ | 186.12 | Methoxy replaces ethoxy; lacks methylthio |
| 2,5-Difluoro-4-methoxybenzaldehyde | 2-F, 5-F, 4-OCH₃ | C₈H₅F₂O₂ | 186.12 | Fluorine positions shifted; methoxy vs. ethoxy |
| 2-Ethoxy-3,5-diiodobenzaldehyde | 2-OCH₂CH₃, 3-I, 5-I | C₉H₈I₂O₂ | 433.97 | Iodine replaces fluorine and methylthio |
| 4-(Difluoromethoxy)-3-methoxybenzaldehyde | 3-OCH₃, 4-OCHF₂ | C₈H₆F₂O₃ | 188.13 | Difluoromethoxy vs. ethoxy; lacks methylthio |
Key Observations :
- Electron Effects : The methylthio group (-SMe) in 2-Ethoxy-3,4-difluoro-5-(methylthio)benzaldehyde enhances nucleophilic aromatic substitution (NAS) reactivity compared to methoxy analogs .
- Steric Hindrance : Ethoxy groups (vs. methoxy) may reduce solubility in polar solvents due to increased hydrophobicity .
Biological Activity
2-Ethoxy-3,4-difluoro-5-(methylthio)benzaldehyde is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes an ethoxy group, difluoro substituents, and a methylthio group, which contribute to its unique biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Substitution : The presence of the difluoro and methylthio groups enhances the electrophilic nature of the benzaldehyde, allowing it to interact with nucleophiles in biological systems.
- Antioxidant Activity : Similar compounds have demonstrated significant antioxidant properties, potentially reducing oxidative stress in cells .
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens, similar to other related benzaldehyde derivatives .
Antioxidant Activity
Research has shown that related compounds with methylthio groups exhibit notable radical scavenging abilities. For instance, derivatives of 4-(methylthio)benzaldehyde have been reported to possess strong antioxidant activities, which may extend to this compound due to structural similarities .
Antimicrobial Activity
In studies assessing antibacterial properties, compounds structurally related to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example:
| Compound | % Inhibition (500 µg/ml) | E. Coli | P. Fluorescens | M. Luteus | B. Subtilis |
|---|---|---|---|---|---|
| 3h | 94% | 94% | 92% | 90% | 91% |
| 3g | 85% | 85% | 80% | 78% | 79% |
These results indicate that modifications in the benzaldehyde structure can significantly influence antibacterial efficacy .
Case Studies
- Antioxidant Studies : A study investigating various Schiff bases derived from methylthio-benzaldehydes found that these compounds exhibited varying degrees of antioxidant activity, suggesting that similar derivatives like this compound could also possess such properties .
- Antimicrobial Screening : In another study focusing on the antibacterial properties of benzaldehyde derivatives, compounds were tested against multiple pathogenic strains. The findings indicated that structural variations could enhance or diminish antibacterial activity significantly.
Q & A
Q. How to address low yields in Friedel-Crafts acylation reactions involving this compound?
- Methodological Answer : Optimize Lewis acid catalysts (e.g., AlCl₃ vs. FeCl₃) and solvent polarity (nitrobenzene enhances electrophilicity) . Use directing groups (e.g., methoxy) to improve regioselectivity. Monitor reaction progress via GC-MS to identify quenching points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
